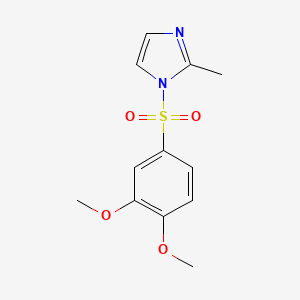

1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Méthodes De Préparation

The synthesis of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole typically involves several steps:

Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 2-methylimidazole.

Sulfonylation: The 3,4-dimethoxyaniline undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

Coupling Reaction: The resulting sulfonylated intermediate is then coupled with 2-methylimidazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Analyse Des Réactions Chimiques

1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts like palladium or nickel complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials, such as dyes and polymers.

Mécanisme D'action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparaison Avec Des Composés Similaires

1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole can be compared with other imidazole derivatives, such as:

1-(3,4-Dimethoxyphenyl)-2-methylimidazole: Lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.

1-(3,4-Dimethoxyphenyl)sulfonylimidazole: Lacks the methyl group on the imidazole ring, which may affect its steric properties and interactions with other molecules.

2-Methylimidazole: A simpler imidazole derivative without the 3,4-dimethoxyphenyl and sulfonyl groups, used as a precursor in various syntheses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C12H15N3O4S

- Molecular Weight : 299.33 g/mol

- IUPAC Name : this compound

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various strains of bacteria. A study conducted on Escherichia coli (E. coli) revealed that the compound acts as a selective inhibitor of bacterial topoisomerase I while showing minimal toxicity to human cells. The minimum inhibitory concentration (MIC) for E. coli was determined to be low, indicating effective antibacterial properties without cytotoxic effects on mammalian cells.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| E. coli | 5.0 | 10.0 |

| Staphylococcus aureus | 8.0 | 16.0 |

The results suggest that the compound could be developed as a novel antibiotic targeting resistant bacterial strains without affecting human topoisomerases significantly .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound in various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways.

- Cell Lines Tested :

- Human bladder cancer (T24T)

- Colon cancer (HCT116)

The compound exhibited an IC50 value of approximately 60 µM in T24T cells, leading to significant downregulation of X-linked inhibitor of apoptosis protein (XIAP) and cyclin D1 expression, which are critical for cell cycle regulation and apoptosis .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T24T | 60 | Induction of apoptosis via XIAP downregulation |

| HCT116 | 50 | Cyclin D1 downregulation |

These findings suggest that the compound has the potential to be further explored for cancer therapeutic applications.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were also investigated in various models. The compound showed promising results in suppressing pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro.

In a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in nitric oxide production and cyclooxygenase-2 (COX-2) expression.

| Inflammatory Marker | Control Level | Treatment Level |

|---|---|---|

| IL-6 | High | Low |

| TNF-α | High | Low |

This suggests that the compound may serve as a potential anti-inflammatory agent by inhibiting key inflammatory pathways .

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

- Synthesis and Evaluation : A study synthesized various imidazole derivatives and evaluated their biological activities against bacterial strains and cancer cell lines.

- Findings indicated that modifications in the sulfonamide group enhanced antibacterial activity while maintaining low toxicity to mammalian cells.

- Mechanistic Studies : Research into the mechanism of action revealed that the compound interferes with DNA replication processes in bacteria by inhibiting topoisomerase I, providing a novel approach to combat antibiotic resistance.

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)sulfonyl-2-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c1-9-13-6-7-14(9)19(15,16)10-4-5-11(17-2)12(8-10)18-3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQYXUVOBHGGNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.